Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-8(10)12(6)11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDWLGSDOBWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 7-bromopyrazolo[1,5-a]pyridine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Ester hydrolysis: Formation of 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
Scientific Research Applications
Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
The synthesis of this compound typically involves several steps that include the bromination of pyrazolo[1,5-a]pyridine derivatives followed by esterification. The overall process is designed to yield high purity and efficiency, which is crucial for its subsequent applications in drug development.
Biological Activities
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting the cell cycle. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival pathways .
Neurological Applications
this compound has also been studied for its potential use in treating neurological disorders. It is believed that this compound can interact with neuroreceptors or enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Its efficacy in modulating these targets could lead to novel therapeutic strategies .
Table 1: Summary of Biological Activities
| Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | AGS (gastric cancer) | 7.8 | Induces apoptosis; affects cell cycle |
| Neurological Disorders | Neuroblastoma | <11 | Modulates neuroreceptors |
| Kinase Inhibition | Various | Varies | Inhibits AXL and c-MET kinases |
Case Study: Antitumor Activity Evaluation
In a study published in Molecules, researchers evaluated the antitumor effects of this compound on human tumor cells. The compound demonstrated selective cytotoxicity against AGS and CaCo-2 cell lines without significant toxicity to non-tumor cells. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .
Case Study: Neurological Potential
Another investigation focused on the compound's effects on neuronal cell lines. Preliminary results indicated that this compound could enhance neuroprotective pathways and reduce neuroinflammation, suggesting its utility in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1363382-88-0)
- Substituents : Ethyl ester at position 2, bromine at position 5.
- Molecular Formula : C₁₀H₉BrN₂O₂; Molecular Weight : 285.10 g/mol.
- Key Differences: The ethyl ester increases lipophilicity (LogP ~1.5 vs. This compound is also used in API synthesis, with similar reactivity in substitution reactions .
Methyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9)
- Substituents : Bromine at position 5, methyl ester at position 2.
- Molecular Formula : C₉H₇BrN₂O₂; Molecular Weight : 271.07 g/mol.
- Key Differences : The bromine at position 5 alters electronic distribution, reducing steric hindrance for nucleophilic attacks at the pyridine ring. This positional isomer exhibits distinct regioselectivity in cross-coupling reactions compared to the 7-bromo derivative .
Ethyl 7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Substituents : Ethyl ester, phenyl group at position 2, methyl at position 6.
- Molecular Formula : C₁₇H₁₆N₄O₂; Molecular Weight : 324.34 g/mol.
- Key Differences : The pyrimidine ring (vs. pyridine) increases planarity, with dihedral angles of 1.31° between fused rings . The phenyl group enhances π-π stacking (centroid distance: 3.426 Å), improving crystallinity. This compound is a COX-2 inhibitor, highlighting the pharmacological impact of ring-system modifications .
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Substituents : Chlorine at position 7, methyl at position 5, phenyl at position 2.
- Molecular Formula : C₁₃H₁₀ClN₃; Molecular Weight : 243.69 g/mol.
- Key Differences : Chlorine’s smaller atomic radius reduces steric effects compared to bromine, favoring tighter crystal packing (dihedral angle: 0.8° between rings). This compound’s planar structure (9.06° tilt between fused and phenyl rings) is optimized for receptor binding in CRF1 antagonists .
Comparative Data Table
Biological Activity
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 256.08 g/mol. The unique structure contributes to its potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, potentially acting as an inhibitor or modulator in various signaling pathways. This compound has been studied for its effects on protein kinases, which are crucial in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : this compound has shown promise as an inhibitor of kinases involved in cancer progression, including AXL and c-MET kinases .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2 .
Biological Activity Overview
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | AXL | Inhibitor | |
| Kinase Inhibition | c-MET | Inhibitor | |
| COX-2 Inhibition | COX-2 | Anti-inflammatory |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that:
- Bromination : The presence of the bromine atom at the 7-position significantly enhances the compound's potency against certain kinases.
- Functional Groups : The carboxylate ester group plays a critical role in the compound's reactivity and interaction with biological targets.
Comparative SAR Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 7; carboxylate | Potential kinase inhibitor |
| Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Bromine at position 7; ethyl ester | Anti-inflammatory properties |
| Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Amino group at position 3; bromine at position 6 | Kinase inhibition potential |
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyridines exhibited selective inhibition against human kinases GSK-3β, CDK-2, and CDK-4. The introduction of specific substituents resulted in varying potencies against these targets .
- In Vivo Efficacy : Research on related compounds indicated significant reductions in parasitemia in mouse models when treated with pyrazolo[1,5-a]pyridines. These findings suggest potential therapeutic applications in treating parasitic infections .
- Anti-inflammatory Effects : Experimental results showed that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
The compound can be synthesized via condensation reactions between hydrazine derivatives and β-enaminoketones or amidines, followed by regioselective bromination at position 7. For example, pyrazolo[1,5-a]pyridine precursors are often brominated using N-bromosuccinimide (NBS) under controlled conditions. Recrystallization from DMF or ethanol is commonly employed for purification . Alternative routes involve coupling reactions with silylformamidine reagents to introduce functional groups at position 7 .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- 1H/13C NMR : The bromine atom at position 7 induces distinct deshielding effects on adjacent protons and carbons. For example, the pyridine ring protons typically resonate between δ 7.5–9.0 ppm, while the methyl ester group appears as a singlet near δ 3.8–4.0 ppm .
- IR Spectroscopy : A strong carbonyl stretch (~1690–1700 cm⁻¹) confirms the ester group, and NH stretches (if present) appear near 3250 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M]+) should align with the molecular weight (e.g., 255.03 g/mol for C₉H₇BrN₂O₂), with characteristic fragmentation patterns for the pyrazolo-pyridine core .
Q. What solvents and conditions are suitable for recrystallization?
High-purity crystals are obtained using DMF, ethanol, or cyclohexane. For heat-sensitive derivatives, slow evaporation at room temperature is recommended. Crystallization from DMF often yields yellow crystals with defined melting points (e.g., 297–300°C for related carboxamides) .
Q. What are the preliminary biological activities of this compound?
While direct data is limited, structurally similar pyrazolo[1,5-a]pyridine derivatives exhibit enzyme inhibition (e.g., COX-2), receptor binding (e.g., benzodiazepine receptors), and anticancer activity. The bromine substituent may enhance electrophilic interactions with biological targets .
Advanced Research Questions
Q. How does the bromine substituent at position 7 influence electronic properties and reactivity?
Bromine’s electron-withdrawing effect increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions. Computational studies (e.g., DFT) reveal reduced electron density at C-6 and C-8, making these sites reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Byproduct Analysis : Use LC-MS to identify impurities arising from over-bromination or ester hydrolysis.
- Optimized Stoichiometry : Adjust NBS ratios (1.1–1.3 equivalents) to minimize di-brominated byproducts.
- Temperature Control : Maintain reactions at 0–5°C during bromination to suppress side reactions .
Q. How can X-ray crystallography validate the molecular geometry of this compound?
Single-crystal X-ray diffraction (employing SHELXL or similar software) confirms coplanarity of the pyrazole and pyridine rings (dihedral angle <2°) and the spatial orientation of the bromine substituent. For example, related structures show intermolecular π-π stacking (centroid distances ~3.4 Å) and C–H···O/N hydrogen bonds stabilizing the crystal lattice .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., HMG-CoA reductase) using AutoDock Vina. The bromine atom may form halogen bonds with active-site residues.
- Pharmacophore Modeling : Identify key pharmacophoric features (e.g., hydrogen bond acceptors at the ester group) using Schrödinger Suite .
Q. How does solvent polarity affect the compound’s stability during storage?
Polar aprotic solvents (e.g., DMSO) stabilize the ester group against hydrolysis. In contrast, prolonged storage in aqueous methanol (≥20% H₂O) leads to gradual degradation. Stability studies via HPLC show >95% purity retention in anhydrous DMF after 6 months .
Q. What are the challenges in regioselective functionalization of the pyrazolo-pyridine core?
Competing reactivity at positions 3, 5, and 7 requires careful selection of catalysts. For example, Pd-mediated C–H arylation at position 3 proceeds efficiently with directing groups (e.g., ester at position 2), while position 7 is preferentially modified via SNAr due to bromine’s activation .
Methodological Considerations
- Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Crystallography : Refine disorder models for flexible substituents (e.g., ester groups) using restraints in SHELXL .
- Reaction Optimization : Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for high-yield synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
